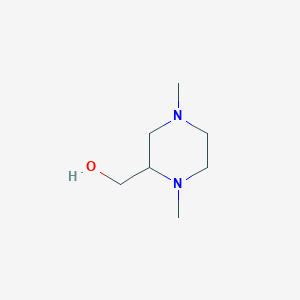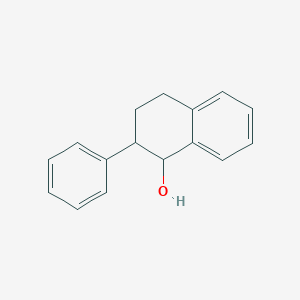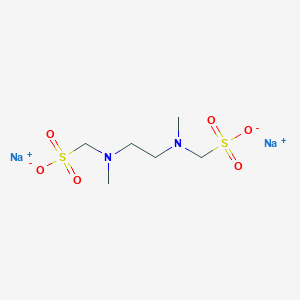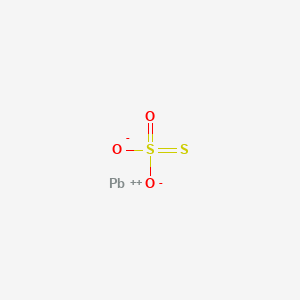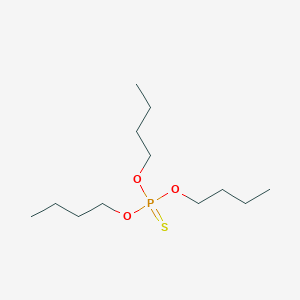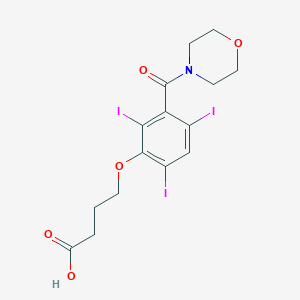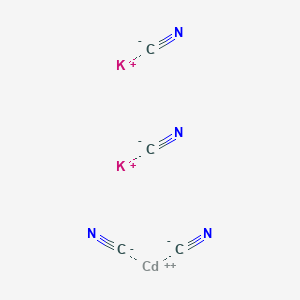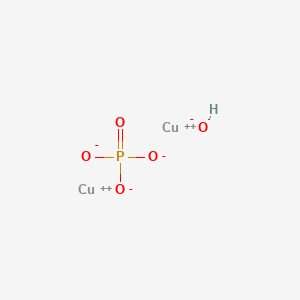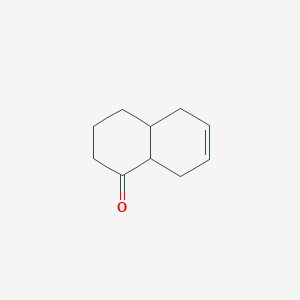
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-, also known as tetralin, is a cyclic hydrocarbon with a chemical formula C10H12. It is a colorless liquid with a mild odor and is widely used in the chemical industry as a solvent, a starting material for the synthesis of various chemicals, and as a fuel additive. Tetralin has been the subject of scientific research due to its unique chemical and physical properties, which make it useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- is not well understood. It is believed to act as a solvent and a reducing agent in chemical reactions. It may also have an effect on cell membranes and ion channels, although more research is needed to confirm this.
Efectos Bioquímicos Y Fisiológicos
Tetralin has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties in animal studies. It has also been shown to have an effect on the central nervous system, including sedative and anxiolytic effects. Tetralin has been shown to have a low toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetralin has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available solvent. It has a low toxicity and is considered safe for use in laboratory experiments. However, 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- has limitations in its use. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not miscible with water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-. One area of research is the synthesis of new chemicals using 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- as a starting material. Another area of research is the development of new applications for 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-, such as in the synthesis of new materials or in the development of new pharmaceuticals. Finally, more research is needed to understand the mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- and its effects on the central nervous system.
Métodos De Síntesis
Tetralin can be synthesized by the hydrogenation of naphthalene using a catalyst such as nickel or palladium. The reaction is carried out at high temperature and pressure, and the resulting product is purified by distillation. Other methods of synthesis include the reduction of naphthalene using sodium or lithium in the presence of an alcohol or ether.
Aplicaciones Científicas De Investigación
Tetralin has been used in a variety of scientific research applications due to its unique chemical properties. It is used as a solvent for the extraction of natural products, such as essential oils and plant extracts. It is also used as a starting material for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Tetralin has been used in the synthesis of anti-tumor agents, anti-inflammatory agents, and anti-viral agents.
Propiedades
Número CAS |
14116-78-0 |
|---|---|
Nombre del producto |
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,8-9H,3-7H2 |
Clave InChI |
LFDGSLNQYSSFGI-UHFFFAOYSA-N |
SMILES |
C1CC2CC=CCC2C(=O)C1 |
SMILES canónico |
C1CC2CC=CCC2C(=O)C1 |
Sinónimos |
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



